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Compound Name: carbamimidoyilpiperazine-1-
carboxylate
Cat. No.: B142736
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preliminary
characterization of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate derivatives. This
class of compounds, featuring a key carbamimidoyl (guanidinyl) moiety, has emerged as a
promising scaffold in medicinal chemistry, with potential applications in various therapeutic
areas. This document details the synthetic methodologies, presents available quantitative
biological data, and explores the potential mechanisms of action through signaling pathway
diagrams.

Synthesis of Tert-butyl 4-carbamimidoylpiperazine-
1-carboxylate Derivatives

The synthesis of the core scaffold, Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, can
be achieved through a multi-step process starting from commercially available reagents. A
representative synthetic scheme is outlined below. The key step involves the formation of the
carbamimidoyl group from a suitable precursor.

General Synthetic Workflow
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The logical flow for the synthesis of these derivatives typically involves the protection of one of
the piperazine nitrogens, followed by the introduction of the carbamimidoyl! functional group,
and finally, diversification of the scaffold if desired.

Synthetic Workflow
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Caption: General synthetic workflow for Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
derivatives.

Experimental Protocol: Synthesis of Tert-butyl 4-(N'-
hydroxycarbamimidoyl)piperazine-1-carboxylate

This protocol is adapted from a known procedure for a closely related analog and serves as a
representative example.

Step 1: Synthesis of Tert-butyl 4-cyanopiperazine-1-carboxylate
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To a solution of tert-butyl piperazine-1-carboxylate (1 equivalent) in a suitable solvent such
as dichloromethane, triethylamine (1.2 equivalents) is added.

The mixture is cooled to 0 °C, and a solution of cyanogen bromide (1.1 equivalents) in the
same solvent is added dropwise.

The reaction is stirred at room temperature for 12-16 hours.

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure.

The crude product is purified by column chromatography to yield tert-butyl 4-
cyanopiperazine-1-carboxylate.

Step 2: Synthesis of Tert-butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate

Tert-butyl 4-cyanopiperazine-1-carboxylate (1 equivalent) is dissolved in ethanol.

Hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate (2
equivalents) are added to the solution.

The mixture is heated to reflux for 4-6 hours.

The solvent is removed under reduced pressure, and the residue is partitioned between
water and ethyl acetate.

The organic layer is dried and concentrated to give tert-butyl 4-(N'-
hydroxycarbamimidoyl)piperazine-1-carboxylate, which can be used in the next step with or
without further purification.

Biological Activity and Data Presentation

Derivatives of the piperazine-1-carboxamidine scaffold have demonstrated notable biological

activity, particularly as antifungal agents. The proposed mechanism of action involves the

accumulation of endogenous reactive oxygen species (ROS) in fungal cells, leading to cell

death.[1] While specific quantitative data for the parent Tert-butyl 4-

carbamimidoylpiperazine-1-carboxylate is not extensively available in the public domain,

structure-activity relationship (SAR) studies on analogous series provide valuable insights.
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Quantitative Data on Related Derivatives

The following table summarizes the antifungal activity of a series of piperazine-1-
carboxamidine derivatives against Candida albicans. This data highlights the potential of this
chemical class.

MIC (pg/mL) vs. C.

Compound ID R3 Substitution R5 Substitution .
albicans

la H H >128

1b Cl H 64

1c Br H 32

1d I H 16

le Cl Cl 8

1f Br Br 4

Data adapted from a study on piperazine-1-carboxamidine analogues.[1] The specific
compounds in the table are derivatives of the core structure and are presented here to illustrate
the potential for potent antifungal activity within this class.

Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) for the synthesized compounds can be determined
using the broth microdilution method according to the guidelines of the Clinical and Laboratory
Standards Institute (CLSI).

¢ Fungal Strain:Candida albicans (e.g., ATCC 90028).
e Media: RPMI 1640 medium buffered with MOPS.
e Procedure:

o A stock solution of each test compound is prepared in DMSO.
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o Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate with
RPMI 1640 medium to achieve final concentrations typically ranging from 0.125 to 128
pg/mL.

o The fungal inoculum is prepared and adjusted to a final concentration of 0.5 x 103 to 2.5 x
103 CFU/mL in each well.

o The plates are incubated at 35 °C for 24-48 hours.

o The MIC is defined as the lowest concentration of the compound that causes a significant
inhibition of visible fungal growth compared to the growth control.

Signaling Pathways and Mechanism of Action

The antifungal activity of piperazine-1-carboxamidine derivatives is linked to the induction of
endogenous reactive oxygen species (ROS) accumulation.[1] While the precise upstream
molecular targets are still under investigation, a plausible signaling cascade leading to ROS-
mediated cell death is depicted below.

Proposed Signaling Pathway for Antifungal Activity
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Proposed Antifungal Mechanism

( )

Putative Fungal
Target(s)

Mitochondrial
Dysfunction

Increased Endogenous
ROS Production
(Oxidative Stress)
Damage to Proteins,
Lipids, and DNA

Click to download full resolution via product page

Caption: Proposed signaling pathway for ROS-mediated antifungal activity of piperazine-1-
carboxamidine derivatives.

This proposed pathway suggests that the compounds may interact with specific fungal targets,
leading to mitochondrial dysfunction. This, in turn, results in an overproduction of reactive
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oxygen species, causing cellular damage and ultimately leading to fungal cell death. Further
studies are required to elucidate the specific molecular targets and the intricate details of this
pathway.

Conclusion

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate derivatives represent a versatile
scaffold with demonstrated potential for the development of novel therapeutic agents. The
synthetic routes are accessible, and preliminary data on related analogs indicate promising
biological activity, particularly in the antifungal space. Future research should focus on the
synthesis and evaluation of a broader range of derivatives to establish a comprehensive
structure-activity relationship, identify specific molecular targets, and further elucidate the
underlying mechanisms of action. This will be crucial for the translation of these promising
compounds into clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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